molecular formula C22H30N2O6 B1676769 Moxicoumone CAS No. 17692-56-7

Moxicoumone

Cat. No. B1676769
CAS RN: 17692-56-7
M. Wt: 418.5 g/mol
InChI Key: KHVVROKBGPRWFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Moxicoumone is complex, with multiple functional groups. It includes a 2H-1-Benzopyran-2-one group, and it is 4-methyl-5,7-bis [2- (4-morpholinyl)ethoxy]- . Further analysis would require more specific tools or software .


Physical And Chemical Properties Analysis

Moxicoumone has a molecular formula of C22H30N2O6, an average mass of 418.483 Da, and a monoisotopic mass of 418.210388 Da . More detailed physical and chemical properties would require specific experimental data .

Scientific Research Applications

1. Pharmaceutical Formulation Analysis

Subheading: Spectrophotometric Method for Determining Moxicoumone

  • Context : Moxicoumone (moxifloxacin) has been analyzed using a kinetic spectrophotometric method for determining its concentration in pharmaceutical formulations. This method is based on the formation of a colored derivative of Moxicoumone by reacting with specific chemicals and measuring absorbance spectrophotometrically. Such methods are crucial in quality control laboratories for ensuring the accurate dosage of pharmaceutical products (Sultan, 2009).

2. Application in Tuberculosis Treatment

Subheading: Moxicoumone in Mycobacterium Tuberculosis Susceptibility Testing

  • Context : Moxicoumone has been validated as a second-line drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Research has focused on determining the critical test concentration for routine susceptibility testing against Mycobacterium tuberculosis using different methods. This highlights its role in developing effective treatments for MDR-TB (Piersimoni et al., 2007).

3. Nanoparticle Delivery Systems

Subheading: Nanoparticle-Enhanced Delivery of Moxicoumone

  • Context : The development of poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) has been explored for controlled delivery of Moxicoumone. These nanoparticles are modified with polyethylene glycol and water-soluble chitosan to extend blood circulation and reduce dosing frequency, addressing limitations like rapid clearance and potential resistance (Mustafa, Devi, & Pai, 2017).

4. Drug Penetration Studies

Subheading: Moxicoumone Penetration in Bone Tissue

  • Context : Studies have shown that Moxicoumone has good penetration into various tissues, including bone. Monte Carlo simulation techniques have been used to study the rate and extent of bone penetration by Moxicoumone, providing valuable insights for its use in treating bone infections (Landersdorfer et al., 2009).

5. Traditional Medicine Applications

Subheading: Moxibustion for Chronic Heart Failure

  • Context : Moxibustion, a traditional Chinese medicine preparation including Moxicoumone, has been clinically used for treating cardiac diseases. Research indicates its protective effects on heart failure in animal models, demonstrating the integration of traditional and modern medicine in therapeutic applications (Xia et al., 2022).

properties

IUPAC Name

4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVVROKBGPRWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170221
Record name Moxicoumone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxicoumone

CAS RN

17692-56-7
Record name 4-Methyl-5,7-bis[2-(4-morpholinyl)ethoxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxicoumone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxicoumone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOXICOUMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG2442S013
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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